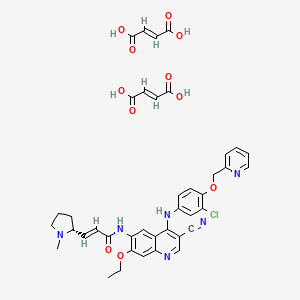
(R,E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)acrylamide dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrotinib dimaleate is an irreversible dual pan-ErbB receptor tyrosine kinase inhibitor developed for the treatment of HER2-positive advanced solid tumors, including breast cancer . It has shown significant efficacy in clinical trials and has received conditional approval in China for use in combination with capecitabine for the treatment of HER2-positive advanced or metastatic breast cancer .
Preparation Methods
The synthetic process for pyrotinib dimaleate involves several steps. The initial reaction involves the formation of a key intermediate, which is then subjected to further chemical transformations to yield the final product . The industrial production methods are optimized to ensure high yield and purity, with stringent control over reaction conditions and purification processes .
Chemical Reactions Analysis
Pyrotinib dimaleate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are typically derivatives of pyrotinib with modified functional groups, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Pyrotinib dimaleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of tyrosine kinase inhibition . In biology, it is used to investigate the signaling pathways involved in HER2-positive cancers . In medicine, it is used in clinical trials for the treatment of various cancers, including breast cancer and gastric cancer . In industry, it is used in the development of new therapeutic agents targeting the ErbB family of receptors .
Mechanism of Action
Pyrotinib dimaleate exerts its effects by irreversibly binding to the tyrosine kinase domain of the ErbB receptors, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and Ras/mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and survival . By blocking these pathways, pyrotinib dimaleate effectively inhibits the growth of HER2-positive cancer cells .
Comparison with Similar Compounds
Pyrotinib dimaleate is unique among tyrosine kinase inhibitors due to its irreversible binding to the ErbB receptors and its broad spectrum of activity against multiple members of the ErbB family . Similar compounds include lapatinib, neratinib, and tucatinib, which also target the ErbB receptors but differ in their binding properties and spectrum of activity . Pyrotinib dimaleate has shown superior efficacy in clinical trials compared to these other compounds, particularly in the treatment of HER2-positive breast cancer .
Properties
Molecular Formula |
C40H39ClN6O11 |
|---|---|
Molecular Weight |
815.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C32H31ClN6O3.2C4H4O4/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23;2*5-3(6)1-2-4(7)8/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40);2*1-2H,(H,5,6)(H,7,8)/b12-10+;2*2-1+/t24-;;/m1../s1 |
InChI Key |
KLHFGQSCVQPTIN-AAZPJEFMSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/[C@@H]5N(CCC5)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)

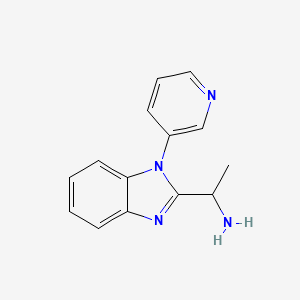
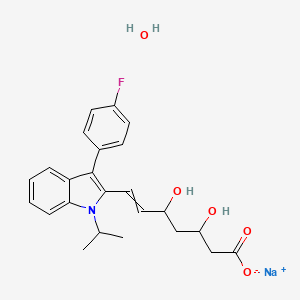
![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)

![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
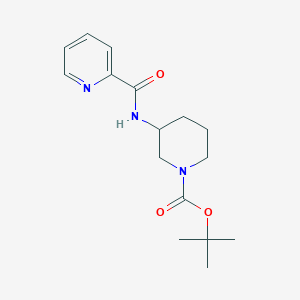
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14797460.png)
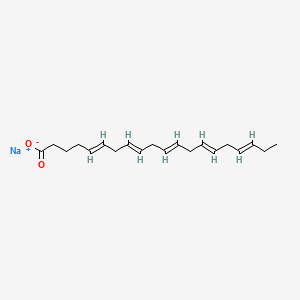
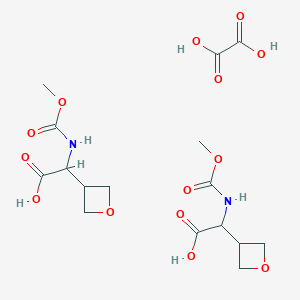
![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![2-[[4-(3,5-Dimethylpiperazin-1-yl)phenyl]amino]-8-(indan-5-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14797482.png)

